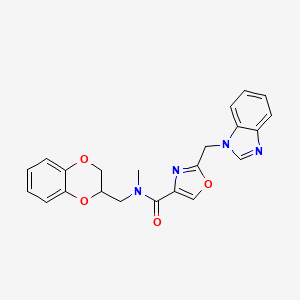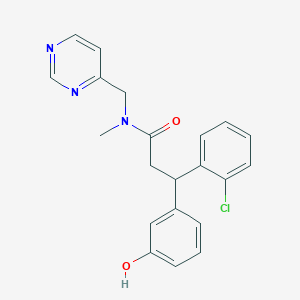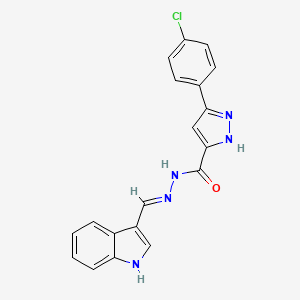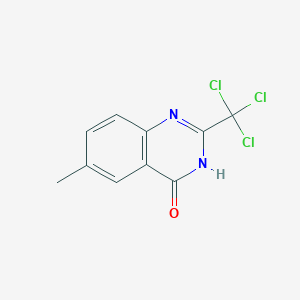![molecular formula C23H28N2O B6122062 3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly known as DENAQ, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DENAQ belongs to the class of compounds known as diazabicyclooctanes and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DENAQ is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is thought to be responsible for the anticonvulsant and antinociceptive effects of DENAQ.
Biochemical and Physiological Effects:
DENAQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects. DENAQ has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DENAQ in lab experiments is its unique chemical properties. DENAQ has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using DENAQ in lab experiments is its potential toxicity. DENAQ has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DENAQ. One area of research is the development of new derivatives of DENAQ with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DENAQ, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of DENAQ in combination with other drugs could lead to the development of new treatment strategies for various diseases.
Synthesemethoden
The synthesis of DENAQ involves the reaction of 2,4-pentanedione and 2,6-dimethylaniline in the presence of an acid catalyst. This reaction results in the formation of a bicyclic intermediate, which is then oxidized to form DENAQ. The synthesis of DENAQ is relatively straightforward and can be achieved in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
DENAQ has been widely used in scientific research due to its unique chemical properties. It has been shown to exhibit a range of biological activities, including inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. DENAQ has also been shown to have anticonvulsant, antinociceptive, and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-3-24-15-22(19-11-7-5-8-12-19)17-25(4-2)18-23(16-24,21(22)26)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSAZPDUHAUUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)

![ethyl 3-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-4-methylpentanoate](/img/structure/B6122077.png)
![3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)